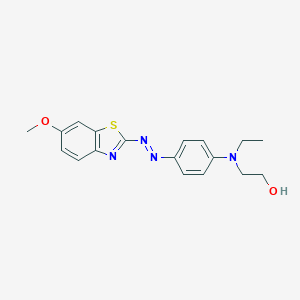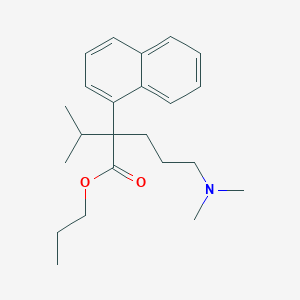
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a benzothiazole moiety, which contributes to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol typically involves a diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium ion and its subsequent coupling.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the release of aromatic amines which can interact with cellular components. The benzothiazole moiety can bind to specific proteins, influencing their function and activity. These interactions can affect various molecular pathways, making the compound useful in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol: is similar to other azo dyes such as Methyl Orange and Congo Red, which also contain the azo group and are used for similar applications.
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-sulfonamide share the benzothiazole moiety and exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of the azo group and benzothiazole moiety, which imparts unique optical properties and biological activity. This makes it particularly valuable in applications requiring precise detection and visualization, as well as in research exploring new therapeutic avenues.
特性
CAS番号 |
13486-43-6 |
|---|---|
分子式 |
C18H20N4O2S |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[N-ethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N4O2S/c1-3-22(10-11-23)14-6-4-13(5-7-14)20-21-18-19-16-9-8-15(24-2)12-17(16)25-18/h4-9,12,23H,3,10-11H2,1-2H3 |
InChIキー |
UDACKEZLXLPHBN-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
正規SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Key on ui other cas no. |
13486-43-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















